![molecular formula C26H25N3O2S B2816845 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207009-58-2](/img/structure/B2816845.png)
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazole-based compounds and is widely used in scientific research.
Scientific Research Applications
Synthesis and Potential PET Tracers
Compounds closely related to the specified chemical have been synthesized for potential application as PET (Positron Emission Tomography) tracers in imaging. For instance, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been prepared for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showing high radiochemical purity and specific activity (Gao, Wang, & Zheng, 2016).
Antibacterial Agents
Synthetic efforts have yielded derivatives with significant antibacterial activity. Compounds such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized and found to possess notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticonvulsant Activity
Some derivatives have been studied for their anticonvulsant activity, with compounds such as omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives showing promise against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Antioxidant Agents
Further chemical investigations have led to the synthesis of compounds with antimicrobial and antioxidant activities. Examples include the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which have shown potent anti-microbial activity against various bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017).
pKa Determination and Drug Precursors
Research has also focused on the pKa determination of drug precursors, such as N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, aiding in the understanding of their chemical properties and potential drug development applications (Duran & Canbaz, 2013).
Anticancer Activities
Several synthesized derivatives have been evaluated for their anticancer activities, with compounds showing selective cytotoxicity against specific cancer cell lines, suggesting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-4-10-21(11-5-18)28-25(30)17-32-26-27-16-24(20-8-14-23(31-3)15-9-20)29(26)22-12-6-19(2)7-13-22/h4-16H,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGCZHSMAFMCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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